8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride
Description
8'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride is a fluorinated spirocyclic compound featuring a piperidine-quinoline scaffold. Its molecular formula is C₁₃H₁₆ClFN₂O with a molecular weight of 270.73 g/mol .
Properties
IUPAC Name |
8-fluorospiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-10-3-1-2-9-8-13(4-6-15-7-5-13)12(17)16-11(9)10;/h1-3,15H,4-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCVBNNDWZGEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C(=CC=C3)F)NC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439898-04-0 | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinolin]-2′-one, 8′-fluoro-1′,4′-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439898-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Spiro linkage formation: The spiro linkage between the piperidine and quinoline rings can be established through a cyclization reaction, often catalyzed by Lewis acids like aluminum chloride or boron trifluoride.
Hydrochloride salt formation: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated piperidine-quinoline spiro compounds.
Scientific Research Applications
8’-Fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-2’-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues: Fluorinated Spiropiperidine Derivatives
5'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one Hydrochloride
- Structural Difference : Fluorine at the 5'-position instead of 8'.
- Properties : Similar molecular formula (C₁₃H₁₆ClFN₂O) and weight (270.73 g/mol) but distinct regiochemistry. The 5'-fluoro derivative is available commercially (e.g., ECHEMI), indicating its synthesis is more feasible than the 8'-fluoro analogue .
- Applications: Both compounds are likely explored as intermediates in drug discovery due to the spirocyclic piperidine-quinoline core, a common motif in bioactive molecules .
7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
- Structural Difference : Replaces the piperidine ring with an oxane (tetrahydropyran) ring.
- Properties: Molecular formula C₁₂H₁₄FNO₂ (MW: 235.25 g/mol).
- Synthesis : Prepared via methods like reductive ring expansion, differing from the acyl transfer processes used for spiropiperidines .
6-Fluorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride
- Structural Difference: Indoline core instead of quinoline.
- Properties : Molecular formula C₁₂H₁₂ClFN₂O (MW: 278.69 g/mol). The indoline-piperidine scaffold is associated with diverse bioactivities, including acetylcholinesterase inhibition .
1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]
- Synthesis : Derived from 1-benzyl-4-piperidone via acylation and debenzylation (HCOONH₄/Pd/C), achieving yields >80% .
- Key Data : Mass spectra show low-intensity molecular ions (0.5–8.0%), complicating characterization. Structures are confirmed via ¹H/¹³C NMR and IR spectroscopy .
- Contrast : The 8'-fluoro compound lacks detailed synthesis protocols in available literature, suggesting its preparation may require specialized fluorination steps.
Spiro[indoline-3,4'-piperidine]-2-one Hydrochloride
- Synthesis : Prepared via reductive amination or ring-closing metathesis. Similar to the target compound, its spirocyclic structure is validated by 2D NMR and X-ray crystallography .
- Stability: Indoline derivatives often exhibit better aqueous solubility than quinoline-based spirocycles, impacting pharmacokinetics .
Pharmacological and Commercial Relevance
Key Observations :
- Fluorine position (5' vs. 8') significantly impacts electronic properties and synthetic accessibility.
- Spirocyclic piperidine-quinoline derivatives are less explored pharmacologically compared to indoline or oxane analogues.
- Commercial discontinuation of the 8'-fluoro compound may reflect challenges in scalability or stability .
Biological Activity
8'-Fuoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride (CAS No. 1439898-04-0) is a synthetic compound belonging to the class of spirocyclic piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of this compound is C13H16ClFN2O, with a molecular weight of 270.73 g/mol. It is soluble in various solvents, which is critical for its application in biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClFN2O |
| Molecular Weight | 270.73 g/mol |
| Solubility | Varies by solvent |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month |
Research indicates that compounds similar to this compound may function as phosphodiesterase (PDE) inhibitors. PDE inhibitors are known to modulate cyclic nucleotide levels within cells, leading to various physiological effects including vasodilation and smooth muscle relaxation .
Anticancer Potential
Studies have explored the anticancer potential of spirocyclic compounds, with some derivatives demonstrating cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, spiro-piperidine derivatives have been shown to inhibit tumor growth in preclinical models .
Cardiovascular Effects
The smooth muscle relaxant activity of similar compounds has been documented, suggesting potential applications in treating cardiovascular diseases. The modulation of nitric oxide pathways and PDE inhibition are critical in this context .
Case Studies
- Study on PDE Inhibition : A comparative study reported that certain derivatives exhibited moderate PDE5 inhibition, which is significant for developing treatments for erectile dysfunction and pulmonary hypertension .
- Antitumor Activity : Another investigation highlighted the effectiveness of spirocyclic compounds in inducing apoptosis in cancer cells through mitochondrial pathways, showcasing their potential as anticancer agents .
Research Findings
Recent research has focused on the synthesis and biological evaluation of novel spirocyclic compounds. These studies emphasize structure-activity relationships (SAR), revealing that specific substitutions on the piperidine ring can enhance biological activity.
Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for spiro piperidine-quinoline derivatives?
- Methodological Answer : Synthesis typically involves multistep reactions, such as:
- Acylation : Reacting spiro-piperidine intermediates with acylating agents under controlled temperatures (e.g., 130°C) to introduce fluorinated substituents .
- Purification : Column chromatography (e.g., alumina columns with ethyl acetate eluent) isolates products, achieving yields up to 80% .
- Functionalization : Fluorination steps may involve halogen exchange or direct substitution using fluorinated reagents, requiring inert atmospheres to prevent side reactions .
- Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Acylation | N-methylpiperazine, 130°C, 1 hr | 80% | >95% | |
| Purification | Alumina column (EtOAc) | — | 99% |
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., spiro junction signals at δ 3.5–4.5 ppm) and confirms stereochemistry .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry (GC-MS) : Validates molecular ion peaks (e.g., m/z 316.4 for Boc-protected derivatives) .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N percentages (±0.3%) to confirm purity .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for fluorinated spiro compounds?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing intermediates .
- Catalysis : Palladium or copper catalysts accelerate cross-coupling reactions (e.g., Buchwald-Hartwig amination) for fluorine incorporation .
- Computational Design : Tools like quantum chemical calculations predict optimal reaction pathways (e.g., ICReDD’s reaction path search) to reduce trial-and-error .
Q. How to address contradictions in spectroscopic data for spirocyclic systems?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., spiro ring protons) .
- X-ray Crystallography : Provides unambiguous confirmation of spiro geometry and fluorination sites .
- Comparative Analysis : Cross-check experimental NMR shifts with DFT-simulated spectra (e.g., using Gaussian software) .
Q. What computational strategies aid in mechanistic studies of fluorinated spiro compounds?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to elucidate fluorination pathways (e.g., free energy barriers for SNAr reactions) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .
- Machine Learning : Trains models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .
Q. How to assess impurity profiles and stability under varying conditions?
- Methodological Answer :
- HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) with detection limits <0.1% .
- Forced Degradation Studies : Expose compounds to heat (40–60°C), light (UV irradiation), and humidity (75% RH) to identify degradation pathways .
- Table 2 : Stability Data Under Stress Conditions
| Condition | Degradation Products | Half-Life | Source |
|---|---|---|---|
| UV Light | Quinoline ring-opened derivatives | 48 hrs | |
| 60°C | Hydrolyzed piperidine moiety | 72 hrs |
Key Considerations for Researchers
- Data Contradictions : Cross-validate analytical results (e.g., NMR vs. X-ray) to resolve ambiguities in spiro geometry .
- Regulatory Compliance : Adhere to GHS classification and local disposal regulations for halogenated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
